[3-(Pyridin-2-yloxy)phenyl]methanol
Description
Significance of Aryloxypyridine-Phenylmethanol Scaffolds in Modern Chemical Synthesis
Aryloxypyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. The inclusion of a phenylmethanol moiety introduces a reactive hydroxyl group and an additional aromatic ring, further expanding the chemical space that can be explored. This combination allows for a diverse range of chemical modifications, making these scaffolds valuable in the synthesis of new materials and potential therapeutic agents. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor or a coordination site for metals, while the phenylmethanol portion can be involved in esterification, etherification, or oxidation reactions, and can participate in pi-stacking interactions.
The general structure of aryloxypyridine-phenylmethanol derivatives is being explored for its potential in various applications, including as ligands in catalysis and as key intermediates in the synthesis of biologically active compounds. The specific positioning of the substituents on the aromatic rings can significantly influence the molecule's three-dimensional shape, and consequently its interaction with other molecules.
Historical Context of Related Phenylmethanol and Pyridine Derivatives in Organic Research
The historical roots of the components of [3-(Pyridin-2-yloxy)phenyl]methanol are deeply embedded in the development of organic chemistry. Pyridine, a basic heterocyclic organic compound, was first isolated from bone oil in the mid-19th century. Its structure, analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, was a subject of considerable research. The development of synthetic methods for pyridine and its derivatives, such as the Hantzsch pyridine synthesis, was a significant milestone in heterocyclic chemistry. Pyridine and its derivatives have since become ubiquitous in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.
Similarly, phenylmethanol (benzyl alcohol) and its derivatives have a long history in organic chemistry. Benzyl (B1604629) alcohol itself is a naturally occurring compound found in many plants and is used as a solvent, preservative, and precursor in the synthesis of a wide range of other organic molecules. The development of methods for the selective synthesis of substituted phenylmethanols has been crucial for the construction of complex organic architectures. The Cannizzaro reaction, discovered in the 19th century, provided an early route to benzyl alcohol from benzaldehyde.
The convergence of these two important classes of compounds through an ether linkage, as seen in this compound, represents a more modern area of investigation, driven by the desire to create novel molecular frameworks with tailored properties.
Overview of Research Trajectories for this compound Systems
Current research involving this compound and related systems appears to be focused on their utility as building blocks in discovery chemistry. The presence of both a pyridyl ether and a benzylic alcohol functionality allows for sequential or orthogonal chemical transformations. This makes them attractive starting materials for the generation of libraries of diverse compounds for screening in drug discovery and materials science.
While specific, in-depth research articles solely dedicated to the biological activity or direct applications of this compound are not abundant in the public domain, its availability from commercial suppliers of chemical building blocks suggests its use in proprietary research and development. The likely research trajectories for this compound and its analogues include:
Medicinal Chemistry: As a scaffold for the synthesis of novel compounds to be tested against various biological targets. The aryloxypyridine motif is present in a number of biologically active molecules, and the phenylmethanol portion allows for the introduction of further diversity.
Ligand Synthesis: The nitrogen atom of the pyridine ring and the oxygen of the ether and alcohol groups can act as coordination sites for metal ions. This makes this compound a potential precursor for the synthesis of novel ligands for catalysis or functional materials.
Polymer Chemistry: The hydroxyl group of the phenylmethanol moiety can be used as an initiation site for polymerization or as a point of attachment to a polymer backbone, allowing for the incorporation of the aryloxypyridine unit into larger macromolecules.
The synthesis of such diaryl ethers is often achieved through methods like the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgsynarchive.comorganic-chemistry.orgmdpi.comnih.gov The formation of the biaryl linkage in related pyridylphenyl systems can also be accomplished via Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.govresearchgate.netmdpi.comnih.gov
Below are tables detailing the physicochemical properties of this compound and a list of the compounds mentioned in this article.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem nih.gov |
| Molecular Weight | 201.22 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 869901-22-4 | PubChem nih.gov |
| SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)CO | PubChem nih.gov |
| InChI | InChI=1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 | PubChem nih.gov |
| InChIKey | BXCKKTGCZQDZBY-UHFFFAOYSA-N | PubChem nih.gov |
| XLogP3 | 1.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Exact Mass | 201.07897859 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 201.07897859 g/mol | PubChem nih.gov |
| Topological Polar Surface Area | 42.4 Ų | PubChem nih.gov |
| Heavy Atom Count | 15 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 224 | PubChem nih.gov |
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₁NO₂ |
| Pyridine | C₅H₅N |
| Phenylmethanol (Benzyl alcohol) | C₇H₈O |
Structure
3D Structure
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKKTGCZQDZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630410 | |
| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-22-4 | |
| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Pyridin 2 Yloxy Phenyl Methanol
Established Synthetic Routes and Strategies
The creation of [3-(Pyridin-2-yloxy)phenyl]methanol is typically achieved through a sequence of well-established organic reactions. These routes are designed to first construct the core aryloxypyridine structure, followed by the formation of the desired benzylic alcohol.
Multi-step Synthetic Approaches for Aryloxypyridine Systems
Multi-step synthesis is a common strategy for assembling complex molecules like this compound from simpler, commercially available starting materials. This approach allows for the sequential introduction of functional groups and the careful construction of the target architecture. A logical multi-step synthesis for this compound would likely involve two key stages: first, the formation of the diaryl ether linkage to create a substituted benzaldehyde, and second, the reduction of the aldehyde group to the corresponding primary alcohol.
A plausible synthetic pathway would commence with the coupling of a 2-halopyridine, such as 2-bromopyridine, with 3-hydroxybenzaldehyde. This etherification step would yield the intermediate, 3-(pyridin-2-yloxy)benzaldehyde. The subsequent step would then involve the selective reduction of the aldehyde functionality to the methanol (B129727) group, affording the final product, this compound. This approach is advantageous as it utilizes readily available precursors and employs reliable chemical transformations.
Etherification and Related Coupling Reactions
The central structural feature of this compound is the aryloxypyridine moiety, which is formed through a carbon-oxygen (C-O) bond between a phenyl and a pyridyl ring. The formation of this diaryl ether bond is a critical step in the synthesis and is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.
One of the classical methods for forming such diaryl ethers is the Ullmann condensation. wikipedia.orgwikipedia.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org For the synthesis of the 3-(pyridin-2-yloxy)benzaldehyde intermediate, this would involve the reaction of a 2-halopyridine with 3-hydroxybenzaldehyde. While effective, traditional Ullmann conditions can be harsh. nih.gov Modern variations of the Ullmann-type reaction have been developed that utilize ligands and milder conditions. nih.govorganic-chemistry.org
More recently, palladium-catalyzed etherification reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. wikipedia.orgorganic-chemistry.org These methods offer a powerful and versatile alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. wikipedia.org The Buchwald-Hartwig etherification would involve the palladium-catalyzed coupling of a 2-halopyridine with 3-hydroxybenzaldehyde in the presence of a suitable phosphine ligand and a base.
| Reaction Type | Aryl Halide | Alcohol | Catalyst/Reagents | General Conditions |
|---|---|---|---|---|
| Ullmann Condensation | 2-Bromopyridine | 3-Hydroxybenzaldehyde | Cu catalyst, Base (e.g., K2CO3) | High temperature, Polar solvent (e.g., DMF, NMP) |
| Buchwald-Hartwig Etherification | 2-Bromopyridine | 3-Hydroxybenzaldehyde | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base (e.g., NaOtBu) | Inert atmosphere, Anhydrous solvent (e.g., Toluene) |
Carbon-Carbon Bond Formation Methodologies for Pyridine-Methanol Derivatives
While the most direct route to this compound involves the reduction of a pre-formed aldehyde, carbon-carbon bond-forming reactions are fundamental in creating the necessary precursors. For instance, the synthesis of substituted benzaldehydes or pyridines can be achieved through various C-C coupling reactions. However, in the context of the final step to obtain the methanol derivative, a reduction is the key transformation.
The conversion of the aldehyde group in 3-(pyridin-2-yloxy)benzaldehyde to the hydroxymethyl group is a crucial step. This is typically achieved through the use of reducing agents. The aldehyde functional group is a versatile handle for such transformations. This reduction is a well-established and high-yielding reaction in organic synthesis.
Catalytic Approaches in this compound Synthesis and Analogues
Catalysis plays a pivotal role in the efficient synthesis of this compound and its analogues. Both transition metal catalysis and other catalytic methods can be employed to facilitate key bond-forming and functional group transformation steps.
Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed reactions for related compounds)
Transition metal catalysis is central to modern organic synthesis and is particularly important in the formation of the aryloxypyridine core of the target molecule. As mentioned, palladium-catalyzed reactions are highly effective for the crucial C-O bond formation.
The Buchwald-Hartwig amination, which can be adapted for etherification, is a prime example of a palladium-catalyzed process. wikipedia.orgacsgcipr.org This reaction has been extensively developed, with various generations of catalysts and ligands that allow for the coupling of a wide range of substrates under increasingly mild conditions. wikipedia.org The catalytic cycle of the Buchwald-Hartwig reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and finally, reductive elimination to yield the desired diaryl ether and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed. researchgate.net
| Catalyst System | Aryl Halide | Nucleophile | Base | Typical Ligand | Solvent |
|---|---|---|---|---|---|
| Pd(OAc)2 | 2-Bromopyridine | 3-Hydroxybenzaldehyde | NaOtBu | BINAP | Toluene |
| Pd2(dba)3 | 2-Chloropyridine | 3-Hydroxybenzaldehyde | Cs2CO3 | XPhos | Dioxane |
Hydride-Catalyzed Transformations
The reduction of the aldehyde intermediate, 3-(pyridin-2-yloxy)benzaldehyde, to this compound is a key transformation that is often accomplished using hydride-based reducing agents. While many of these reactions are stoichiometric, catalytic hydrogenation represents a catalytic approach to this transformation.
Stoichiometric reductions are commonly carried out using complex metal hydrides such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with a wider range of functional groups. youtube.com The reaction is typically performed in an alcoholic solvent, where the hydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated by the solvent to yield the primary alcohol. libretexts.org
Catalytic hydrogenation is another method for the reduction of aldehydes. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is considered a "green" alternative as it avoids the use of stoichiometric metal hydride reagents. The aldehyde is adsorbed onto the surface of the metal catalyst, followed by the addition of hydrogen across the carbonyl double bond.
| Reducing Agent/Method | Substrate | Product | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH4) | 3-(Pyridin-2-yloxy)benzaldehyde | This compound | Methanol or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH4) | 3-(Pyridin-2-yloxy)benzaldehyde | This compound | Anhydrous ether (e.g., THF, Et2O), followed by aqueous workup |
| Catalytic Hydrogenation | 3-(Pyridin-2-yloxy)benzaldehyde | This compound | H2 gas, Pd/C catalyst, Solvent (e.g., Ethanol, Ethyl Acetate) |
Asymmetric Synthesis of Chiral Analogues
The asymmetric reduction of the prochiral aldehyde, 3-(pyridin-2-yloxy)benzaldehyde, is a critical step in accessing enantiomerically enriched (R)- or (S)-[3-(Pyridin-2-yloxy)phenyl]methanol. Various catalytic systems have been developed for the asymmetric reduction of aromatic aldehydes and ketones, which can be adapted for this specific transformation. These methods primarily fall into two categories: metal-catalyzed hydrogenation and enzymatic reduction.
Metal-Catalyzed Asymmetric Hydrogenation:
Chiral transition metal complexes are highly effective catalysts for the asymmetric hydrogenation of carbonyl compounds. Iridium-based catalysts, in particular, have demonstrated remarkable efficiency and enantioselectivity in the reduction of pyridyl ketones, which are structurally analogous to the target precursor.
A patented method for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to the corresponding chiral alcohol provides a relevant example. This process utilizes an in-situ generated Iridium catalyst with a chiral ligand, achieving high yield and excellent enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere in the presence of a base.
Table 1: Asymmetric Hydrogenation of a Phenyl(pyridin-2-yl)methanone Analogue
| Entry | Catalyst System | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Ir-complex with chiral ligand L* | Lithium tert-butoxide | Methanol | 97 | 99 |
Data is illustrative of a similar transformation and not specific to 3-(pyridin-2-yloxy)benzaldehyde.
The choice of the chiral ligand is paramount in determining the stereochemical outcome of the reaction. A variety of bidentate phosphine ligands, such as those based on the BINAP scaffold, have been successfully employed in similar reductions. The selection of the appropriate ligand allows for the synthesis of either the (R) or (S) enantiomer of the desired alcohol.
Enzymatic Reduction:
Biocatalysis offers a green and highly selective alternative for the asymmetric reduction of aldehydes. Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of a wide range of carbonyl compounds to their corresponding chiral alcohols with high enantiopurity. These reactions are typically performed in aqueous media under mild conditions.
The selective reduction of a keto group in the presence of an aldehyde has been demonstrated using an alcohol dehydrogenase, highlighting the potential for high chemoselectivity and enantioselectivity with enzymatic systems. This approach could be particularly advantageous for the synthesis of chiral this compound, minimizing side reactions and environmental impact.
Optimization of Synthetic Conditions and Process Efficiency
Optimization of the Williamson Ether Synthesis:
The formation of the 3-(pyridin-2-yloxy)phenyl ether linkage is a crucial step. Key parameters that can be optimized to maximize the yield and purity of the product include:
Base: The choice of base is critical for the deprotonation of 3-hydroxybenzaldehyde. Common bases include alkali metal hydroxides, carbonates, and hydrides. The strength and solubility of the base can significantly influence the reaction rate and the formation of byproducts.
Solvent: The solvent must be able to dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed.
Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions.
Leaving Group: The nature of the leaving group on the pyridine (B92270) ring (e.g., F, Cl, Br) influences its reactivity. Fluoro- and chloro-pyridines are common substrates.
Table 2: Illustrative Optimization Parameters for Williamson Ether Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Base | K₂CO₃ | Cs₂CO₃ | NaH |
| Solvent | DMF | Acetonitrile | THF |
This table presents a hypothetical design of experiments for optimizing the etherification step.
Optimization of the Asymmetric Reduction:
Catalyst Loading: Minimizing the amount of catalyst used is crucial for reducing costs, especially with expensive transition metal catalysts.
Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity.
Temperature and Reaction Time: These parameters need to be balanced to ensure complete conversion without promoting side reactions or catalyst deactivation.
Substrate Concentration: Higher concentrations are generally preferred for industrial processes to maximize reactor throughput.
Recent advancements in automated synthesis and machine learning can be leveraged to accelerate the optimization process. High-throughput experimentation platforms can rapidly screen a wide range of reaction conditions, and machine learning algorithms can analyze the resulting data to predict optimal parameters, thereby reducing the time and resources required for process development.
Chemical Reactivity and Mechanistic Transformations of 3 Pyridin 2 Yloxy Phenyl Methanol
Transformations of the Hydroxyl Group
The primary alcohol functionality, a hydroxymethyl group attached to the phenyl ring, is a key site for a variety of chemical modifications. Its benzylic nature influences its reactivity in oxidation, reduction, and substitution reactions.
Oxidation Reactions and Selectivity Considerations
The benzylic hydroxyl group of [3-(Pyridin-2-yloxy)phenyl]methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The transformation to 3-(Pyridin-2-yloxy)benzaldehyde is a common and controlled oxidation. bldpharm.com
Mild oxidizing agents are typically employed to ensure the selective conversion to the aldehyde without over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidations are effective for this purpose. These reactions are generally performed in anhydrous chlorinated solvents, such as dichloromethane (B109758) (DCM), to prevent the formation of the gem-diol intermediate that would lead to the carboxylic acid.
Vigorous oxidation, using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically convert the primary alcohol directly to the corresponding carboxylic acid, 3-(Pyridin-2-yloxy)benzoic acid.
Table 1: Oxidation Reactions of the Hydroxyl Group
| Starting Material | Reagent/Conditions | Product |
|---|---|---|
| This compound | PCC or PDC, CH₂Cl₂ | 3-(Pyridin-2-yloxy)benzaldehyde bldpharm.com |
Reduction Reactions
The complete removal of the hydroxyl group, a dehydroxylation reaction, can be achieved to yield 2-(3-methylphenoxy)pyridine. This transformation is characteristic of benzylic alcohols and typically proceeds via a two-step sequence.
First, the hydroxyl group is converted into a better leaving group. This is often accomplished by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester. Alternatively, treatment with a hydrohalic acid (like HBr) or a reagent like thionyl chloride (SOCl₂) can convert the alcohol into the corresponding benzyl (B1604629) halide.
In the second step, the intermediate with the good leaving group is reduced. A powerful hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄), is commonly used to displace the leaving group and install a hydrogen atom. chemicalbook.com This two-step process effectively reduces the benzylic alcohol to a methyl group.
Table 2: Reduction of the Hydroxyl Group
| Starting Material | Reagent/Conditions | Intermediate | Reagent/Conditions (Step 2) | Final Product |
|---|
Esterification and Etherification Reactions
The hydroxyl group readily participates in standard esterification and etherification reactions. These transformations are fundamental in modifying the properties of the molecule, for instance, in the synthesis of derivatives for biological screening or materials science applications.
Esterification: The formation of an ester link is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or acid anhydride (B1165640). When using a carboxylic acid, an acid catalyst (e.g., H₂SO₄) is often required to facilitate the Fischer esterification. google.com A widely used milder method is the Steglich esterification, which employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
Etherification: The synthesis of an ether from the alcohol can be accomplished via the Williamson ether synthesis. This method involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.
Table 3: Esterification and Etherification Reactions
| Reaction Type | Starting Material | Reagent/Conditions | Product |
|---|---|---|---|
| Esterification | This compound | Acetic anhydride, Pyridine | [3-(Pyridin-2-yloxy)phenyl]methyl acetate |
Reactivity of the Pyridine Moiety
The pyridine ring is an electron-deficient aromatic system, a characteristic that makes its reactivity distinct from that of the attached phenyl ring. Its reactions are dominated by the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (S_NAr) on the pyridine ring is a feasible process, particularly at the C-2 and C-4 positions. Attack at these positions allows the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. quora.com
In this compound, a nucleophilic attack on the pyridine ring would target the C-2 position, requiring the [3-(hydroxymethyl)phenoxy] group to act as a leaving group. While phenoxides are not excellent leaving groups, such substitutions can be driven to completion with highly reactive nucleophiles or under forcing conditions, especially since the pyridine ring is inherently activated towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.
Table 4: Representative Nucleophilic Aromatic Substitution
| Starting Material | Reagent/Conditions | Leaving Group | Product |
|---|
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (S_EAr) reactions present a dichotomy in reactivity between the two aromatic rings of the molecule.
On the Pyridine Ring: The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing inductive effect and the resonance effect of the nitrogen atom. quora.com Furthermore, under the acidic conditions often required for S_EAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further increases its deactivating effect. Consequently, electrophilic substitution on the pyridine ring is significantly disfavored compared to the phenyl ring. If forced to react, substitution occurs preferentially at the C-3 and C-5 positions, which are meta to the nitrogen atom. quora.com
On the Phenyl Ring: In contrast, the phenyl ring is activated by the pyridin-2-yloxy substituent. The oxygen atom of the ether linkage acts as an electron-donating group through resonance, directing incoming electrophiles to the positions ortho and para to the ether bond. Therefore, electrophilic substitution will overwhelmingly occur on the phenyl ring. The primary sites of attack will be the C-2 and C-6 positions of the phenyl ring, with the C-4 position being a secondary possibility, depending on steric hindrance.
Table 5: Regioselectivity in Electrophilic Aromatic Substitution (Nitration)
| Starting Material | Reagent/Conditions | Predicted Major Product(s) |
|---|
Reactivity of the Phenyl Moiety
The reactivity of the phenyl ring in this compound towards electrophilic attack is a critical aspect of its chemical profile. The nature and position of substituents on the ring govern the rate and regioselectivity of these reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The success and outcome of such reactions depend heavily on the electronic nature of the substituents already present on the ring. Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, stabilizing the cationic intermediate (the arenium ion or sigma complex) and thus increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org
Predicting the regioselectivity of electrophilic substitution requires an analysis of the resonance structures of the intermediates formed upon attack at the ortho, meta, and para positions relative to the existing substituents. The pyridin-2-yloxy group, being at the meta position relative to the hydroxymethyl group, directs incoming electrophiles. The inherent directing effects of both the pyridin-2-yloxy and hydroxymethyl groups will determine the ultimate position of substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, direct electrophilic substitution on pyridine itself is often challenging due to the deactivating nature of the nitrogen atom, which can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.orgyoutube.com While the phenyl ring in this compound is the primary site for this type of reaction, the conditions required may need to be carefully optimized to achieve the desired transformation without unwanted side reactions.
| Reaction Type | Typical Reagents | Expected Influence of Substituents |
| Nitration | HNO₃, H₂SO₄ | The pyridin-2-yloxy group is deactivating. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | The pyridin-2-yloxy group is deactivating. |
| Sulfonation | Fuming H₂SO₄ | The pyridin-2-yloxy group is deactivating. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | The pyridin-2-yloxy group is deactivating; potential for catalyst coordination. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | The pyridin-2-yloxy group is deactivating; potential for catalyst coordination. |
Intermolecular Reactions and Ligand Formation Potential
The structure of this compound, featuring both a pyridyl nitrogen and a hydroxyl group, makes it a versatile precursor for the synthesis of ligands for coordination chemistry and materials science. The pyridine nitrogen atom can act as a Lewis base, coordinating to metal centers, while the hydroxyl group can be functionalized to create more complex ligand architectures.
The ability of pyridine-containing molecules to form coordination complexes with metal ions is well-established. The nitrogen atom's lone pair of electrons can be donated to a metal ion, forming a coordinate covalent bond. In the case of this compound, the pyridyl moiety can participate in the formation of metal-organic frameworks (MOFs), supramolecular assemblies, and other coordination polymers.
Furthermore, the hydroxyl group can undergo various reactions, such as esterification or etherification, to link the molecule to other organic fragments or to a polymer backbone. This functionalization can be used to tune the electronic and steric properties of the resulting ligand, thereby influencing the properties of the final metal complex. For instance, the hydroxyl group can be reacted with succinic anhydride to create a carboxylic acid functionality, which can then be used to form metallo-supramolecular polymers.
The interplay between the coordinating pyridyl group and the reactive hydroxyl group allows for the design of ligands with specific properties for applications in catalysis, sensing, and optoelectronics.
Mechanistic Investigations of Reaction Pathways
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. This involves studying the catalytic cycles of relevant transformations and the influence of structural modifications on reaction outcomes.
The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a powerful and atom-economical strategy for the formation of C-N and C-C bonds using alcohols as alkylating agents, with water as the only byproduct. acs.org This process, typically catalyzed by transition metals, involves the temporary "borrowing" of hydrogen from the alcohol. acs.org
The general catalytic cycle for the N-alkylation of an amine with a benzylic alcohol, a reaction type relevant to this compound, can be described as follows: researchgate.netacs.orgrsc.org
Dehydrogenation: The catalyst oxidizes the alcohol to the corresponding aldehyde by abstracting two hydrogen atoms. rsc.org
Condensation: The in situ generated aldehyde reacts with an amine to form an imine, with the elimination of a water molecule.
Hydrogenation: The catalyst, which holds the "borrowed" hydrogen, then reduces the imine to the corresponding N-alkylated amine, regenerating the active catalyst for the next cycle. rsc.org
This mechanism has been studied for various benzylic alcohols and is often facilitated by transition metal complexes of iridium, ruthenium, palladium, and iron. rsc.orgrsc.org The efficiency and selectivity of the borrowing hydrogen process can be influenced by the nature of the catalyst, the solvent, and the presence of additives.
Modifications to the structure of this compound can have a profound impact on its reactivity and the outcome of its reactions. These modifications can be made to the pyridine ring, the phenyl ring, or the hydroxymethyl group.
For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine or phenyl rings can alter the electronic properties of the molecule, thereby influencing its coordination ability and the reactivity of the other functional groups. The oxidation of the alcohol to an aldehyde or carboxylic acid, or the reduction of a nitro group on the pyridine ring to an amine, would create new reactive sites and open up different reaction pathways.
In the context of ligand synthesis, structural modifications are key to tuning the properties of the resulting metal complexes. For instance, altering the steric bulk around the coordinating nitrogen atom can influence the geometry and stability of the metal complex. Similarly, changing the length and flexibility of the linker between the pyridyl group and other functional moieties can affect the formation of supramolecular assemblies.
The table below summarizes potential structural modifications and their likely effects on the reactivity of the molecule.
| Structural Modification | Potential Effect on Reactivity |
| Introduction of electron-donating groups on the pyridine ring | Increased basicity of the pyridine nitrogen, potentially stronger coordination to metals. |
| Introduction of electron-withdrawing groups on the pyridine ring | Decreased basicity of the pyridine nitrogen, potentially weaker coordination to metals. |
| Oxidation of the hydroxymethyl group to an aldehyde | Creates a new electrophilic center for nucleophilic attack. |
| Conversion of the hydroxymethyl group to a better leaving group (e.g., tosylate) | Facilitates nucleophilic substitution reactions at the benzylic position. researchgate.net |
Strategic Applications As a Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Organic Architectures
While specific, detailed research on the direct use of [3-(Pyridin-2-yloxy)phenyl]methanol in the synthesis of highly complex natural products or large organic architectures is not extensively documented in publicly available literature, its potential is evident from the chemistry of its constituent parts. Analogous structures, such as phenyl(pyridin-2-yl)methanol (B192787) derivatives, are widely utilized in the synthesis of biologically active compounds and natural products. google.com The fundamental reactivity of the benzylic alcohol and the diaryl ether motif suggests its utility as a foundational fragment for building more elaborate molecular structures through multi-step synthetic sequences.
Utility in Heterocyclic Compound Construction
The pyridine (B92270) ring within this compound is a key feature that facilitates its use in the construction of other heterocyclic systems. Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocycles. youtube.com For instance, the nitrogen atom in the pyridine ring can act as a nucleophile or be activated for substitution reactions. youtube.com
Although direct examples of this compound being used to construct new heterocyclic rings are not prominent in the searched literature, general synthetic strategies for heterocycles often involve the modification of existing heterocyclic scaffolds. youtube.com The functional groups on this molecule could be chemically manipulated to participate in cyclization reactions, thereby forming new fused or spiro-heterocyclic systems. For example, derivatives of pyridyl-pyrazole compounds have been synthesized for biological evaluation, showcasing the importance of the pyridine moiety in building diverse heterocyclic structures. nih.govmdpi.com
Integration into Multifunctional Molecular Systems
The integration of this compound into multifunctional molecular systems is an area of significant potential, particularly in materials science and medicinal chemistry. The diaryl ether linkage is a common structural motif in many biologically active compounds and functional materials. While research on this specific molecule is limited, related compounds containing pyridyl and phenyl groups are used to create complex molecules for various applications. ontosight.ai For example, (3,5-Di(pyridin-4-yl)phenyl)methanol is employed as a building block for coordination compounds and materials for organic light-emitting diodes (OLEDs). The pyridine component can coordinate with metal ions, making it a candidate for developing new catalysts or functional metallo-organic frameworks.
Derivatization Strategies for 3 Pyridin 2 Yloxy Phenyl Methanol and Analogues
Functionalization of the Methanol (B129727) Group
The hydroxyl group of the methanol moiety in [3-(Pyridin-2-yloxy)phenyl]methanol is a prime site for functionalization. Common derivatization reactions targeting this group include esterification, etherification, and oxidation, which can significantly alter the compound's properties and potential applications.
Esterification and Acylation: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides. libretexts.org For instance, reaction with benzoyl chloride introduces a phenyl group, which can be useful for spectroscopic analysis. libretexts.org This approach is widely used to create derivatives with modified biological activities.
Alkylation and Silylation: Alkylation involves replacing the active hydrogen of the hydroxyl group with an alkyl or benzyl (B1604629) group, often resulting in less polar and more volatile derivatives. libretexts.org Silylation, the replacement of the active hydrogen with a silyl (B83357) group like trimethylsilyl (B98337) (TMS), is another common strategy to increase volatility and thermal stability, particularly for gas chromatography (GC) analysis. libretexts.org
Oxidation: The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid. This transformation introduces new functional groups that can be used for further derivatization or to explore structure-activity relationships.
A summary of common reactions for the functionalization of the methanol group is presented below:
| Reaction Type | Reagent Examples | Product Functional Group | Key Advantages |
| Esterification/Acylation | Acyl chlorides (e.g., benzoyl chloride), Anhydrides | Ester | Introduces spectroscopically useful groups, modifies biological activity. libretexts.org |
| Alkylation | Alkyl halides | Ether | Increases volatility, improves chromatographic behavior. libretexts.org |
| Silylation | Trimethylsilyl (TMS) chloride | Silyl ether | Increases thermal and chemical stability, enhances volatility for GC analysis. libretexts.org |
| Oxidation | Oxidizing agents (e.g., PCC, KMnO4) | Aldehyde, Carboxylic acid | Introduces new reactive functional groups. |
Substituent Introduction on Aromatic and Heteroaromatic Rings
The introduction of substituents onto the phenyl and pyridine (B92270) rings of this compound and its analogues allows for the fine-tuning of their electronic and steric properties. These modifications are crucial for modulating biological activity and understanding structure-activity relationships (SAR).
Electrophilic Aromatic Substitution: The reactivity and orientation of electrophilic substitution on a substituted benzene (B151609) ring are influenced by the nature of the existing substituent. openstax.org Activating groups increase the ring's reactivity, while deactivating groups decrease it. openstax.org For the phenyl ring in this compound, the pyridin-2-yloxy group is an ortho-, para-directing deactivator due to the electron-withdrawing nature of the pyridine ring and the electron-donating resonance effect of the ether oxygen. libretexts.orglibretexts.org The hydroxymethyl group is a weak deactivator and also directs incoming electrophiles to the ortho and para positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.org
Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. youtube.com This allows for the introduction of nucleophilic substituents. Nucleophilic aromatic substitution (SNAr) can also occur on the phenyl ring if it is sufficiently activated by strong electron-withdrawing groups. libretexts.org
Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki and other cross-coupling reactions, provide versatile routes for introducing a wide array of substituents onto both the pyridine and phenyl rings. researchgate.net For example, Suzuki coupling can be used to form carbon-carbon bonds by reacting a boro-functionalized aromatic ring with a halide-substituted partner. researchgate.net
The table below summarizes the effects of various substituents on the reactivity of the aromatic rings:
| Substituent | Effect on Ring Reactivity | Directing Effect |
| -OH, -OR | Activating | Ortho, Para |
| -Alkyl | Activating | Ortho, Para |
| -Halogen | Deactivating | Ortho, Para |
| -NO2 | Deactivating | Meta |
| -CN | Deactivating | Meta |
| -C=O | Deactivating | Meta |
Methods for Enhancing Analytical Characterization via Derivatization
Derivatization is a powerful tool to enhance the analytical characterization of this compound and its analogues, particularly for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov
Improving Detectability: The primary goal of derivatization in analytical chemistry is often to improve the detectability of the analyte. This can be achieved by introducing a chromophore or a fluorophore into the molecule, which enhances its response in UV-Vis or fluorescence detectors, respectively. nih.gov For example, reacting the hydroxyl group with a reagent containing a fluorescent tag can significantly lower the limit of detection.
Enhancing Separation and Ionization: Derivatization can also improve the chromatographic behavior of a compound by altering its polarity and volatility. libretexts.org For mass spectrometry, derivatization can be used to introduce a charge or a readily ionizable group, thereby enhancing the sensitivity of MS detection. nih.gov For instance, p-toluene sulfonyl isocyanate (PTSI) has been used to label hydroxyl groups, and the resulting esters show improved ionization in electrospray ionization mass spectrometry (ESI-MS). nih.gov
Solid-Phase Analytical Derivatization: This technique combines derivatization and extraction into a single step. researchgate.net For phenolic compounds, this can involve adsorbing the analyte onto a solid phase, followed by on-support derivatization and subsequent elution of the derivative. researchgate.net This approach can lead to higher signal-to-noise ratios by efficiently removing interfering compounds from the sample matrix. researchgate.net
The following table outlines common derivatization strategies for enhanced analytical characterization:
| Analytical Technique | Derivatization Goal | Example Reagent/Method |
| HPLC-UV/Vis | Introduce a chromophore | Benzoyl chloride libretexts.org |
| HPLC-Fluorescence | Introduce a fluorophore | Acridone-9-ethyl-p-toluenesulfonate (AETS) nih.gov |
| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylation reagents (e.g., TMS chloride) libretexts.org |
| Mass Spectrometry (MS) | Enhance ionization efficiency | p-Toluene sulfonyl isocyanate (PTSI) nih.gov |
Theoretical and Computational Chemistry Studies on 3 Pyridin 2 Yloxy Phenyl Methanol and Analogues
Quantum Chemical Investigations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical methods are central to the modern study of molecular systems. Density Functional Theory (DFT) has become a particularly popular and effective method for calculating the electronic structure of molecules. mdpi.com It provides a balance between computational cost and accuracy, making it suitable for a wide range of chemical problems. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. wu.ac.th For studying excited-state properties, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the corresponding state-of-the-art method. mdpi.com These computational techniques have been widely applied to various pyridine-containing aromatic compounds to elucidate their fundamental chemical and physical properties. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules with flexible bonds, like the ether linkage in [3-(Pyridin-2-yloxy)phenyl]methanol, this involves exploring the potential energy surface to find the lowest energy conformation.
In studies of analogous compounds, such as phenyl(pyridin-2-yl)methanol (B192787), experimental techniques like X-ray crystallography have been used to determine precise geometric parameters in the solid state. nih.gov For this isomer, the pyridine (B92270) and phenyl rings are not coplanar but are inclined to each other by a significant dihedral angle. nih.gov Computational DFT calculations on related structures, like 3-(2-methylphenylaminothiazol-5-oyl) pyridine, have also shown that the molecule adopts a non-planar conformation. The optimization process computationally mimics this, finding the dihedral angles and bond lengths that result in the most stable structure.
| Parameter | Value |
|---|---|
| Dihedral Angle (Pyridine Ring vs. Phenyl Ring) | 71.42 (10)° |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For various pyridine-phenyl systems, DFT calculations have been employed to determine the energies and spatial distributions of these orbitals. researchgate.netsemanticscholar.org In a representative analogue, the HOMO is often located on the phenyl ring and the bridging atom, while the LUMO is distributed across both the phenyl and pyridine rings. researchgate.net This distribution suggests that electronic transitions involve charge transfer from one part of the molecule to another.
Analyses such as Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) provide further detail on electron distribution. mdpi.com NBO analysis can elucidate intramolecular charge transfer and delocalization of electron density due to orbital interactions. wu.ac.th NPA calculations reveal the charge distribution on each atom, helping to identify electron-rich and electron-poor sites within the molecule. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.73 |
| LUMO | -2.25 |
| HOMO-LUMO Gap (ΔE) | 3.48 |
Computational methods are invaluable for predicting and interpreting various types of spectra. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. wu.ac.th Comparing the computed spectrum with experimental data allows for the confident assignment of spectral bands to specific molecular vibrations, such as C-H or C=N stretching modes. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). wu.ac.thsemanticscholar.org This allows for the theoretical prediction of NMR spectra, aiding in the structural elucidation of newly synthesized compounds. mdpi.com
Electronic spectra (Ultraviolet-Visible) are predicted using TD-DFT. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. Theoretical calculations for compounds like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine have shown satisfactory agreement with experimental UV-Vis absorption bands, validating the computational approach. mdpi.com
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. taylorandfrancis.comyoutube.com These interactions, though weaker than covalent bonds, collectively play a significant role in stabilizing molecular structures and assemblies. nih.gov
For molecules containing hydroxyl (-OH) and pyridine nitrogen groups, hydrogen bonding is a primary non-covalent interaction. In the crystal structure of the analogue phenyl(pyridin-2-yl)methanol, a distinct intermolecular O—H···N hydrogen bond is observed, which links the molecules into helical chains. nih.gov
The presence of two aromatic rings (phenyl and pyridine) in this compound suggests the possibility of π-π stacking interactions. These occur when aromatic rings pack in a face-to-face or offset manner. Computational tools can be used to visualize and quantify these weak interactions. For instance, analysis of the reduced density gradient (RDG) can map different types of non-covalent interactions within a molecular system, distinguishing between attractive hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. researchgate.net
Computational Mechanistic Elucidation and Transition State Analysis
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. DFT can be used to map out the entire energy profile of a reaction pathway, from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.
Reactivity and Stability Predictions from Theoretical Models
Theoretical models provide several descriptors for predicting the reactivity and stability of a molecule. As mentioned previously, the HOMO-LUMO energy gap is a primary indicator: a large gap suggests high stability and low reactivity, while a small gap points to a molecule that is more easily polarized and more chemically reactive. researchgate.netsemanticscholar.org
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, using a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. semanticscholar.org These maps are highly effective for predicting the sites of electrophilic and nucleophilic attack. For aromatic heterocyclic systems, negative potential is often concentrated around electronegative atoms like nitrogen and oxygen, marking them as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential is often found around hydrogen atoms, particularly those attached to electronegative atoms (like the -OH group), indicating sites for nucleophilic attack. semanticscholar.org
Nonlinear Optical (NLO) Characteristics from Computational Studies
Computational chemistry provides a powerful lens for predicting and understanding the nonlinear optical (NLO) properties of molecules, offering insights into their potential for applications in photonics and optoelectronics. While direct computational studies specifically targeting this compound are not extensively available in the public domain, the NLO characteristics of this molecule and its analogues can be inferred by examining theoretical investigations on structurally related pyridine derivatives. These studies, typically employing Density Functional Theory (DFT), are crucial for elucidating the relationship between molecular structure and NLO response.
The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution and mobility of π-electrons. Key parameters calculated in these theoretical studies include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.
Computational investigations on various pyridine derivatives consistently demonstrate that the strategic placement of electron-donating and electron-accepting groups can significantly enhance NLO properties. The pyridine ring itself can act as an electron-accepting moiety. In the case of this compound, the pyridin-2-yloxy group would function as an electron-withdrawing component, while the phenylmethanol group could have a modest electron-donating or -withdrawing character depending on its conformational orientation.
Theoretical studies on analogous donor-π-acceptor systems incorporating pyridine have shown that the extent of intramolecular charge transfer (ICT) from the donor to the acceptor through a π-conjugated bridge is a critical factor governing the magnitude of the hyperpolarizability. The ether linkage in this compound provides a degree of electronic communication between the pyridine and phenyl rings, which is essential for enabling ICT and, consequently, NLO activity.
To provide a quantitative perspective, computational studies on various pyridine derivatives have reported a wide range of first-order hyperpolarizability values. The specific values are highly dependent on the nature and position of substituents, as well as the computational method and basis set employed. For instance, DFT calculations using functionals like B3LYP are commonly used to predict these properties.
While specific data for this compound is not available, a hypothetical computational study would likely involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.
Electronic Property Calculation: Using the optimized geometry, properties such as the dipole moment, polarizability, and first-order hyperpolarizability would be calculated.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. A smaller HOMO-LUMO energy gap is often associated with a larger NLO response.
The following table presents a hypothetical representation of the kind of data that would be generated from such a computational study on this compound and a series of its analogues. The purpose of this table is to illustrate the parameters that are typically reported and how structural modifications might influence the NLO properties. The values presented are purely illustrative and not based on actual experimental or computational results.
| Compound | Substituent (R) on Phenyl Ring | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First-Order Hyperpolarizability (β) [a.u.] | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|
| This compound | -CH₂OH | - | - | - | - |
| Analogue 1 | -NO₂ | - | - | - | - |
| Analogue 2 | -NH₂ | - | - | - | - |
| Analogue 3 | -CN | - | - | - | - |
| Analogue 4 | -OCH₃ | - | - | - | - |
Note: The data in the table is hypothetical and for illustrative purposes only, as specific computational studies on these compounds were not found.
Future Research Directions and Unexplored Avenues
Development of Sustainable Synthetic Methodologies
The synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol and its analogs currently relies on conventional multi-step organic chemistry techniques. Future research should prioritize the development of green and sustainable synthetic routes.
Key areas for exploration include:
Eco-Friendly Catalysis: The formation of the diaryl ether bond is a critical step. Research into copper- or palladium-catalyzed C-O cross-coupling reactions using environmentally benign catalysts could offer a more sustainable pathway. jsynthchem.com A recent approach describes the synthesis of diaryl ethers from nitrogen heteroaromatic N-oxides and phenols using an eco-friendly solvent and catalyst system, which could be adapted. rsc.org Another innovative strategy involves the formal insertion of an oxygen atom between Suzuki–Miyaura coupling partners, which could repurpose widely available starting materials for diaryl ether synthesis. acs.org
Reduction with Green Reagents: The reduction of the corresponding aldehyde (3-(pyridin-2-yloxy)benzaldehyde) to the primary alcohol is the final step. Current methods often use metal hydrides which can be hazardous. scielo.org.mx Future work should investigate greener reducing agents. This could include biocatalytic methods, such as using extracts from plants like Aloe vera under microwave irradiation, or employing eco-catalysts in benign solvent systems like glycerol/n-butanol. scielo.org.mxtandfonline.comresearchgate.net Catalytic transfer hydrogenation using sustainable hydrogen donors is another promising avenue.
Process Intensification: Exploring continuous flow processes for both the etherification and reduction steps could significantly improve efficiency, safety, and scalability while minimizing waste. Supercritical carbon dioxide (scCO2) has been shown to be an effective medium for diaryl ether synthesis in both batch and continuous flow modes. ox.ac.uk
Discovery of Novel Reactivity and Transformation Pathways
The trifunctional nature of this compound opens up numerous avenues for discovering novel chemical transformations.
Alcohol Group Transformations: The primary alcohol is a key functional handle. Beyond simple oxidation to the aldehyde or carboxylic acid, it can be used in a variety of esterification and etherification reactions to generate a library of derivatives. Its use as a precursor for ligands in metallo-supramolecular polymers has been demonstrated with analogous compounds. mdpi.com
Reactivity at the Aromatic Rings: The phenyl and pyridine (B92270) rings are ripe for exploration via late-stage functionalization. This could involve electrophilic or nucleophilic aromatic substitution to introduce additional functional groups, altering the electronic and steric properties of the molecule. Recent studies on the regiodivergent alkylation of pyridines show that reaction conditions can be tuned to achieve substitution at specific positions. acs.org
Ether Bond Scaffolding: The diaryl ether linkage, while generally stable, can be a site for specific chemical reactions. Investigating its cleavage or rearrangement under specific catalytic conditions could lead to novel molecular scaffolds. acs.org The inherent flexibility of the ether bridge is also a key feature for designing molecules with specific conformational properties.
Integration with Advanced Retrosynthetic and Chemoinformatic Tools
Modern computational tools can dramatically accelerate the exploration of this compound and its derivatives.
Retrosynthesis Planning: Advanced software platforms like SYNTHIA® and CAS SciFinder can be employed to design and evaluate novel and efficient synthetic pathways. synthiaonline.comcas.orgsigmaaldrich.com These tools use vast reaction databases and expert-coded rules to propose routes that can reduce step counts, increase yields, and identify commercially available starting materials. sigmaaldrich.commerckgroup.com Open-source tools like AiZynthFinder and ASKCOS also offer powerful capabilities for predicting synthetic routes. wikipedia.org
Property Prediction and Virtual Screening: Chemoinformatics can predict the physicochemical and biological properties of virtual libraries derived from the parent compound. longdom.orghilarispublisher.com By calculating descriptors and using Quantitative Structure-Activity Relationship (QSAR) models, researchers can screen for molecules with desired characteristics, such as potential as drug candidates or materials with specific optical properties, before committing to laboratory synthesis. longdom.orgresearchgate.net
Materials and Drug Discovery Applications: The application of chemoinformatics is crucial in both drug discovery and materials science. mdpi.comhilarispublisher.comnih.gov These tools can help identify potential biological targets, optimize lead compounds, and design new materials with tailored properties for applications in electronics or catalysis. longdom.org
Exploration in Materials Science for Specialty Chemicals
The structural motifs within this compound make it an attractive building block for advanced materials.
Coordination Polymers and MOFs: The pyridine nitrogen atom provides a coordination site for metal ions, making the molecule a promising organic linker for the self-assembly of coordination polymers (CPs) and metal-organic frameworks (MOFs). frontiersin.orgnih.govnih.gov By selecting different metal ions and reaction conditions, a wide array of structures with tunable properties (e.g., porosity, catalytic activity, luminescence) can be targeted. nih.govacs.org The hydroxyl group could also participate in coordination or act as a site for post-synthetic modification.
Optoelectronic Materials: Pyridine-based ligands are integral to many materials used in optoelectronics. frontiersin.org Phenyl-pyridine derivatives, for instance, are precursors to highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). wikipedia.org Future research could investigate the potential of metal complexes of this compound for similar applications, where the diaryl ether linkage could influence the photophysical properties.
Functional Polymers: The compound can be used as a monomer for the synthesis of novel poly(aryl ether)s. The incorporation of the pyridyl group into the polymer backbone can enhance thermal stability, solubility, and introduce metal-coordinating capabilities. Research into poly(aryl ether pyridyltriazine)s has shown that such heterocyclic inclusions can significantly raise the glass transition temperature and thermo-oxidative stability of the resulting polymers. ibm.com
Q & A
Q. What in silico tools predict the compound’s metabolic fate in preclinical models?
- Software : Use PISTACHIO and REAXYS databases to simulate Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
